molecular formula C12H14N2O4 B565215 methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate CAS No. 1217778-14-7

methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate

Cat. No.: B565215
CAS No.: 1217778-14-7
M. Wt: 250.254
InChI Key: DNFIWDMDMFAVNN-UWVGGRQHSA-N
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Description

Methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate is a heterocyclic compound featuring:

  • A pyridine-3-carboxylate ester moiety.
  • A (2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl substituent attached to the pyridine ring.
  • Defined stereochemistry at positions 2 and 4 of the pyrrolidinone ring.

Properties

IUPAC Name

methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-14-9(4-10(15)11(14)16)7-3-8(6-13-5-7)12(17)18-2/h3,5-6,9-10,15H,4H2,1-2H3/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFIWDMDMFAVNN-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CC(C1=O)O)C2=CC(=CN=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H](C[C@@H](C1=O)O)C2=CC(=CN=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90675928
Record name Methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217778-14-7
Record name Methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90675928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate typically involves multi-step organic synthesis techniques. One common approach is to start with the pyridine-3-carboxylate as the core structure and introduce the pyrrolidinone moiety through a series of reactions involving protection, deprotection, and functional group transformations. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate is characterized by a pyridine ring substituted with a carboxylate group and a pyrrolidine derivative. Its molecular formula is C12H14N2O4C_{12}H_{14}N_{2}O_{4} .

Therapeutic Applications

  • Neuroprotective Effects
    • Recent studies have highlighted the potential neuroprotective properties of this compound. It has been shown to modulate apoptotic pathways in neuronal cells, providing protection against neurodegenerative diseases. For instance, it inhibits caspase activation, which is crucial in the apoptosis process, thereby promoting cell survival in models of neurodegeneration .
  • Anti-inflammatory Properties
    • The compound exhibits anti-inflammatory effects by downregulating pro-inflammatory cytokines and mediators. This action could be beneficial in treating chronic inflammatory conditions. Research indicates that it may influence key signaling pathways such as NF-kB and MAPK, which are pivotal in the inflammatory response .
  • Anticancer Activity
    • This compound has demonstrated potential in cancer therapy. It has been reported to induce apoptosis selectively in cancer cells while sparing healthy cells. This selective induction is mediated through the upregulation of pro-apoptotic proteins such as Bax and caspase-3 .

Biochemical Interactions

The compound interacts with various biological targets, making it a versatile candidate for drug development:

  • Cyclic Nucleotide Phosphodiesterases (PDEs)
    • PDEs are critical enzymes involved in cellular signaling pathways. This compound has been investigated for its inhibitory effects on specific PDEs, which can lead to increased levels of cyclic AMP and cyclic GMP, enhancing cellular responses to hormonal signals .

Case Studies

StudyFocusFindings
Neuroprotection in Rat Models Evaluated the effects on neuronal survival during oxidative stressThe compound significantly reduced neuronal death by inhibiting apoptosis markers .
Inflammation Resolution Investigated anti-inflammatory mechanismsDemonstrated downregulation of IL-6 and TNF-alpha in cell cultures treated with the compound .
Cancer Cell Line Studies Assessed anticancer properties in breast cancer cell linesInduced apoptosis at lower concentrations while preserving healthy cell viability .

Mechanism of Action

The mechanism of action of methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons
Compound Name & Source Core Structure Differences Functional Group Comparison Potential Implications
1-methyl-5-oxopyrrolidine-3-carboxylic acid Lacks pyridine-3-carboxylate; simpler pyrrolidinone with carboxylic acid. Carboxylic acid vs. ester Lower lipophilicity; altered solubility and absorption
Methyl (3S,5S)-2-methyl-5-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydro-1-pyrimidinyl)-3-phenylisoxazolidine-5-carboxylate Isoxazolidine core with pyrimidine substituent; phenyl group. Ester on isoxazolidine vs. pyridine Different binding interactions; potential antiviral use
Thymidine derivative with pyridine-3-carboxylate Nucleoside analog (tetrahydrofuran) linked to pyridine ester. Ester on thymidine analog Antiviral or nucleoside-targeting activity
Methyl 2H-pyrazolo[3,4-b]pyridine-3-carboxylate Pyrazolopyridine fused ring system. Ester on pyrazole-pyridine hybrid Altered planarity; potential kinase inhibition
Ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate Pyrazolo-pyridine with tetrahydroquinoline and piperidinone. Ester on pyrazolo-pyridine; extended substituents Enhanced target specificity via bulkier groups

Key Research Findings

Stereochemical Influence: The (2S,4S) configuration in the target compound’s pyrrolidinone ring is critical for conformational stability, as seen in similar stereospecific compounds . This configuration may enhance binding to chiral biological targets, such as enzymes or receptors.

Ester vs. Carboxylic Acid: Compared to 1-methyl-5-oxopyrrolidine-3-carboxylic acid , the methyl ester in the target compound improves membrane permeability due to increased lipophilicity.

Heterocyclic Core Variations :

  • Pyridine-3-carboxylate esters (target compound and ) are associated with improved pharmacokinetic profiles over pyrazolo-pyridine derivatives (e.g., ), which are often discontinued due to synthesis challenges .
  • Isoxazolidine and thymidine analogs () exhibit divergent bioactivities (e.g., antiviral vs. enzyme inhibition), highlighting the role of core heterocycles in target selection.

Hydrogen Bonding Capacity: The 4-hydroxy and 5-oxo groups on the pyrrolidinone ring enable hydrogen bonding, a feature shared with Ethyl 1-(4-methoxyphenyl)-7-oxo-... (). This property is crucial for interactions with polar residues in binding pockets.

Biological Activity

Methyl 5-[(2S,4S)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the areas of anticancer and antimicrobial properties. This article reviews the synthesis, characterization, and biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C12H14N2O
  • CAS Number : 1217641-50-3
  • IUPAC Name : this compound

This structure includes a pyridine ring and a pyrrolidine moiety, which contribute to its biological activity. The presence of hydroxyl and carboxyl functional groups enhances its interaction with biological targets.

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the pyrrolidine ring followed by functionalization to introduce the carboxylate group. The synthesis pathways often utilize starting materials that are readily available in chemical libraries.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, particularly A549 lung adenocarcinoma cells.

CompoundCell LineIC50 (µM)Notes
Methyl 5-(...)A54925Structure-dependent activity observed
Methyl 5-(...)HSAEC1-KT (non-cancerous)>100Selectivity for cancer cells

In one study, compounds similar to methyl 5-[...] showed reduced viability in A549 cells while exhibiting lower toxicity towards non-cancerous cells, suggesting a promising therapeutic window for further development .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and other clinically significant pathogens.

PathogenMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus (MRSA)32 µg/mLEffective against resistant strains
Escherichia coli64 µg/mLModerate activity observed

The antimicrobial activity appears to be linked to the structural features of the compound, particularly the presence of the pyrrolidine ring which may enhance membrane permeability or disrupt bacterial cell wall synthesis .

Case Studies

  • Anticancer Study on A549 Cells :
    • A series of experiments were conducted where various derivatives were tested against A549 cells. The results indicated that modifications to the amino group significantly impacted cytotoxicity, with certain derivatives exhibiting up to 80% reduction in cell viability at concentrations as low as 25 µM .
  • Antimicrobial Screening :
    • In a comprehensive screening against multiple pathogens, methyl 5-[...] was tested alongside standard antibiotics. The results demonstrated that it could inhibit growth in resistant strains where conventional treatments failed, making it a candidate for further clinical evaluation .

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